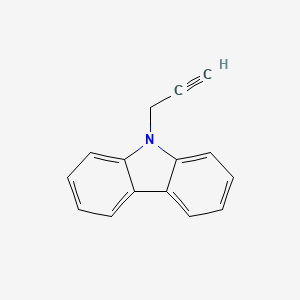
9-(prop-2-yn-1-yl)-9H-carbazole
Cat. No. B1267125
Key on ui cas rn:
4282-77-3
M. Wt: 205.25 g/mol
InChI Key: LIBFASXXGGLDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04125534
Procedure details


A 3,000 ml. 3-necked, round bottom flask was fitted with mechanical stirrer, addition funnel, Dry Ice/acetone reflux condenser and means for providing nitrogen atmosphere. To the flask was added 75 g (0.45 mole) of carbazole, 20 g (0.50 mole) of sodium amide, and 1500 ml of liquid ammonia. After stirring vigorously at 31 33° C for about 2.5 hr, 75 g (0.63 mole) of 3-bromo-1-propyne was added dropwise over a period of 1 hr to the reaction mixture at -55° C. After the addition, striring was continued for an additional 5 hrs, and the ammonia was allowed to evaporate overnight. The residue in the reaction flask was extracted with hexane four times. In each extraction, 3,000 ml of hexane was used and the hexane mixture was stirred vigorously with a mechanical stirrer for about 5 hrs at room temperature. Removal of the solvent from each fraction gave the desired product: fraction #1 =24 g (m.p. 94°-100° C); fraction #2 =21 g (m.p. 103°-106° C); fraction #3 =25 g (m.p. 104°-106° C); and fraction 190 4 =17 g (m.p. 100°-106° C). The combined crystals (87 g, 94% yield) were recrystallized from hexane at a concentration of 7 g per 100 ml of hexane, giving 60 g of plate-like crystals, m.p. 104°-107° C. IR (KBr pellet) in cm-1 : 3250 (C≡CH), 2120 (C≡C), 1620 +1590 (C=C), 1480 (CH2), 1450 +1320 (C--N), 740 +720 (Ar), 680 +660 (C ≡CH).
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
liquid
Quantity
1500 mL
Type
solvent
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C(=O)=O.[CH3:4][C:5]([CH3:7])=O.[CH:8]1[C:20]2[NH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=2[CH:11]=[CH:10][CH:9]=1.[NH2-].[Na+].N.BrCC#C>>[CH:5]1[C:7]2[N:19]([CH2:20][C:8]#[CH:9])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=2[CH:11]=[CH:10][CH:4]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
Dry Ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
[Compound]
|
Name
|
liquid
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
33 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring vigorously at 31 33° C for about 2.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
3-necked, round bottom flask was fitted with mechanical stirrer, addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for providing nitrogen atmosphere
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition, striring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for an additional 5 hrs
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue in the reaction flask was extracted with hexane four times
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
In each extraction, 3,000 ml of hexane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the hexane mixture was stirred vigorously with a mechanical stirrer for about 5 hrs at room temperature
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent from each fraction
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)CC#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

